ethyl (2E)-2-{[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl (2E)-2-{[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “(E)-ethyl 2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate”, is a derivative of indole and thiazole . Indole derivatives are known to bind with high affinity to multiple receptors , and thiazoles are found in many potent biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Similarly, thiazole derivatives are found in many biologically active compounds that interact with various biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-31-22(28)20-15(2)25(3)23(32-20)24-21(27)17-9-11-18(12-10-17)33(29,30)26-14-13-16-7-5-6-8-19(16)26/h5-12H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXFKYUMIBFOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)S1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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